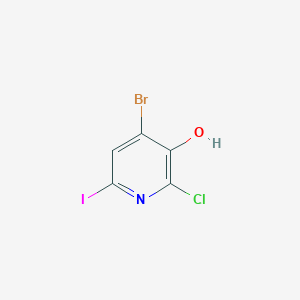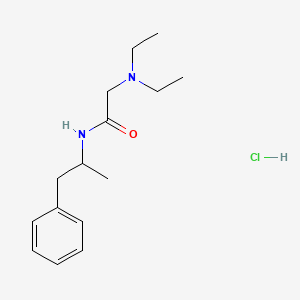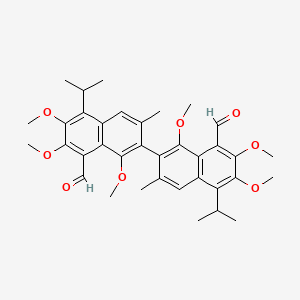
5,5'-Diisopropyl-1,1',6,6',7,7'-hexamethoxy-3,3'-dimethyl-2,2'-binaphthalene-8,8'-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde is a complex organic compound with a unique structure It belongs to the binaphthalene family, characterized by two naphthalene units connected at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde involves multiple steps. Typically, the process starts with the preparation of the naphthalene units, followed by their functionalization and coupling. Common reagents used in the synthesis include methoxy groups, isopropyl groups, and aldehyde functionalities. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the aldehyde groups results in the formation of carboxylic acids, while reduction leads to the formation of alcohols .
Applications De Recherche Scientifique
5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5’-Diisopropyl-1,1’,6,6’,7,7’-hexamethoxy-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as aldehydes and methoxy groups, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’,7,7’-Tetrahydroxy-1,1’-dimethoxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde: Similar structure but with different functional groups.
8,8’-Diformyl-1,1’,7,7’-tetrahydroxy-5,5’-diisopropyl-6,6’-dimethoxy-3,3’-dimethyl-2,2’-binaphthalene: Another related compound with variations in functional groups.
Uniqueness
Its distinct structure allows for unique reactivity and interactions, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
27864-29-5 |
|---|---|
Formule moléculaire |
C36H42O8 |
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
7-(8-formyl-1,6,7-trimethoxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trimethoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C36H42O8/c1-17(2)25-21-13-19(5)27(33(41-9)29(21)23(15-37)31(39-7)35(25)43-11)28-20(6)14-22-26(18(3)4)36(44-12)32(40-8)24(16-38)30(22)34(28)42-10/h13-18H,1-12H3 |
Clé InChI |
UBNXLZMXWUQSCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C(C(=C2C(C)C)OC)OC)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)OC)OC)C(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



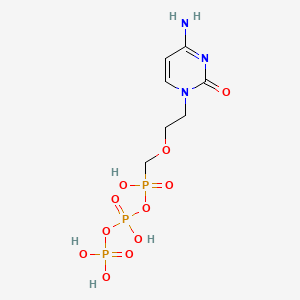
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
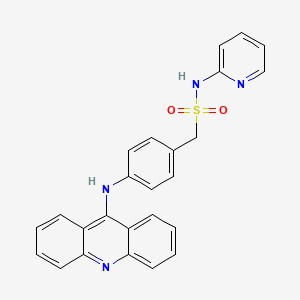
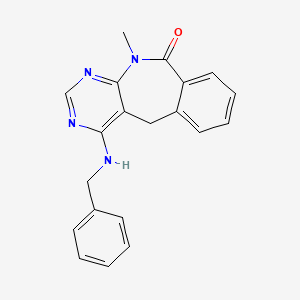
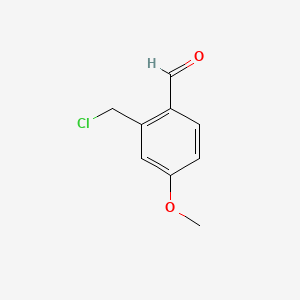


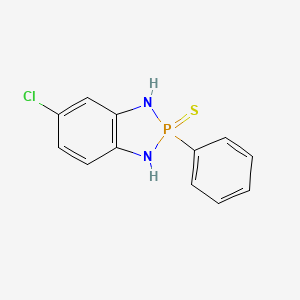


![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
